6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H3FN4O4S |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H |
InChI Key |
XUVNBZJBUURAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the nitro group and sulfonyl fluoride moiety makes it highly reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases such as sodium hydroxide and potassium carbonate, as well as reducing agents like sodium borohydride . Reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazolopyridines and their derivatives .
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology, it has been studied for its potential as an inhibitor of various enzymes and receptors . In medicine, it has shown promise as a potential therapeutic agent for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it has applications in the material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Sulfonyl Fluoride vs. Sulfonyl Chloride: The fluoride derivative is expected to exhibit lower molecular weight (~245 vs. Sulfonyl fluorides are also less prone to hydrolysis compared to chlorides, making them preferable in covalent inhibitor design .
- Sulfonamide Derivatives : The 5,7-dimethyl-sulfonamide analog () demonstrates herbicidal activity via acetolactate synthase (ALS) inhibition. Its activity is highly dependent on spatial conformation, suggesting that substituents on the triazolo-pyridine scaffold critically influence target binding .
- Bromo-Phenyl Analog : The 6-bromo-2-phenyl derivative () exhibits high lipophilicity (LogP 3.16), which may enhance membrane permeability compared to polar sulfonyl fluoride/chloride derivatives. This highlights the trade-off between reactivity and bioavailability in drug design .
Reactivity and Analytical Properties
- Collision Cross-Section (CCS) : For the sulfonyl chloride analog (C₆H₃ClN₄O₄S), predicted CCS values range from 145.6 Ų ([M+H]⁺) to 159.3 Ų ([M+Na]⁺), indicating moderate ion mobility in mass spectrometry. These data suggest that the sulfonyl fluoride derivative would exhibit similar CCS profiles due to structural similarity .
- Synthetic Utility : Sulfonyl chlorides (e.g., ) are common intermediates for synthesizing sulfonamides, sulfonic acids, and other derivatives. The fluoride analog may serve as a more stable alternative in reactions requiring selective leaving groups .
Biological Activity
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride is a compound of increasing interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- Molecular Formula : C6H5N5O3S
- Molecular Weight : 215.20 g/mol
Antiviral Activity
Research has demonstrated that derivatives of triazolo compounds exhibit significant antiviral properties. For instance, studies on related compounds have shown their ability to inhibit viral hemagglutinin binding to cellular receptors. This mechanism is crucial in preventing viral entry into host cells . The antiviral activity is often assessed through hemagglutination inhibition assays.
Antioxidant Properties
Compounds similar to 6-nitro-[1,2,4]triazolo[1,5-a]pyridine have been evaluated for their antioxidant capabilities. These studies indicate that certain derivatives can scavenge free radicals effectively, which is essential for mitigating oxidative stress in biological systems .
Antiproliferative Effects
The antiproliferative activity of triazolo compounds has been investigated against various cancer cell lines. Notably, compounds synthesized from the triazolo framework have shown promising results in inhibiting cancer cell proliferation. For example, one study reported IC50 values ranging from 0.011 to 0.015 μM against human cancer cell lines like SGC-7901 and A549 .
Study 1: Antiviral Efficacy
In a study focusing on polyphenol-modified azolo-azines, researchers found that certain derivatives exhibited high virus-inhibiting activity against influenza viruses. The most effective compounds were those that prevented the binding of viral hemagglutinin to cellular receptors .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of various triazolo derivatives. The results indicated that compounds containing pyrogallol and catechol residues displayed the highest antioxidant capacity, highlighting the potential of these structures in therapeutic applications .
Data Tables
| Activity Type | Compound | IC50 (μM) | Cell Line |
|---|---|---|---|
| Antiviral | Polyphenol-modified azolo-azines | Not specified | Influenza virus |
| Antioxidant | Pyrogallol-modified triazoles | Not specified | N/A |
| Antiproliferative | 6-Nitro-triazolo derivatives | 0.011–0.015 | SGC-7901, A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
